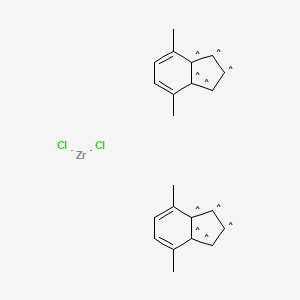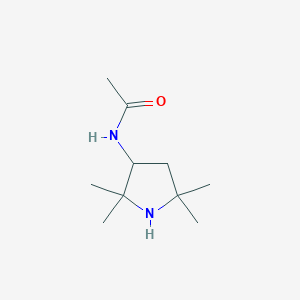
N-(2,2,5,5-tetramethylpyrrolidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,5,5-Tetramethylpyrrolidin-3-yl)acetamide is an organic compound characterized by a pyrrolidine ring substituted with four methyl groups and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,5,5-tetramethylpyrrolidin-3-yl)acetamide typically involves the acylation of 2,2,5,5-tetramethylpyrrolidine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated hydrogen chloride or acetic acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran (THF) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: N-(2,2,5,5-tetramethylpyrrolidin-3-yl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2,2,5,5-tetramethylpyrrolidin-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a spin label in electron paramagnetic resonance (EPR) spectroscopy, which is used to investigate the structure and dynamics of biological molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2,2,5,5-tetramethylpyrrolidin-3-yl)acetamide depends on its specific application. In the context of EPR spectroscopy, the compound acts as a spin label, where the unpaired electron on the nitroxide group interacts with the magnetic field, providing information about the local environment of the labeled molecule. In medicinal chemistry, its mechanism of action would depend on the target molecule and the biological pathway involved.
Vergleich Mit ähnlichen Verbindungen
N-(2,2,5,5-Tetramethylpyrrolidin-3-yl)methanol: This compound has a hydroxyl group instead of an acetamide group.
2,2,5,5-Tetramethylpyrrolidine-1-oxyl (TEMPO): A well-known nitroxide radical used in various oxidation reactions and as a spin label.
N-(2,2,5,5-Tetramethylpyrrolidin-3-yl)acetamide derivatives: Various derivatives with different substituents on the acetamide group.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of the acetamide group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H20N2O |
|---|---|
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
N-(2,2,5,5-tetramethylpyrrolidin-3-yl)acetamide |
InChI |
InChI=1S/C10H20N2O/c1-7(13)11-8-6-9(2,3)12-10(8,4)5/h8,12H,6H2,1-5H3,(H,11,13) |
InChI-Schlüssel |
CIWNVGSSHQVTOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1CC(NC1(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



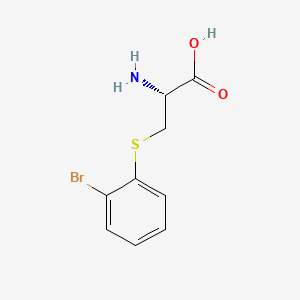
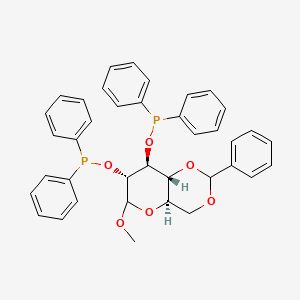
![tert-butyl N-[tert-butyl(methyl)amino]carbamate](/img/structure/B13818044.png)
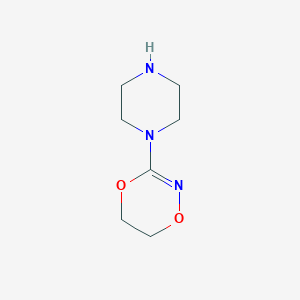


![(2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B13818062.png)
![[(1Z)-2-chloro-1-hepten-1-yl]arsonic acid](/img/structure/B13818066.png)
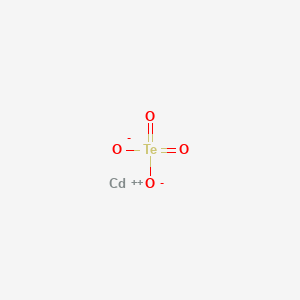
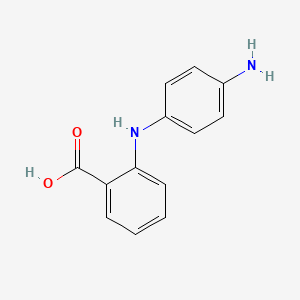
![[1,1-Biphenyl]-2-ol,3,5-dimethyl-](/img/structure/B13818085.png)

